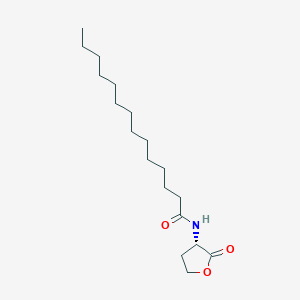

N-Tetradekanoyl-L-Homoserinlacton

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tetradecanoyl-L-Homoserine lactone is a small diffusible signaling molecule involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound is part of the N-acyl homoserine lactone family, which plays a crucial role in bacterial communication and interaction with eukaryotes .

Wissenschaftliche Forschungsanwendungen

N-Tetradecanoyl-L-Homoserinlacton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Quorum-Sensing und bakterieller Kommunikation verwendet.

Biologie: Untersucht die Interaktionen zwischen Bakterien und Eukaryoten, einschließlich Pflanzen-Bakterien-Interaktionen und die Rolle von Quorum-Sensing bei der Biofilmbildung.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Kontrolle von bakteriellen Infektionen durch Unterbrechung von Quorum-Sensing-Signalwegen.

Industrie: Wird bei der Entwicklung von Biosensoren und biotechnologischen Anwendungen eingesetzt, um bakterielle Populationen zu überwachen und zu kontrollieren

5. Wirkmechanismus

N-Tetradecanoyl-L-Homoserinlacton übt seine Wirkungen über Quorum-Sensing aus. Es bindet an spezifische Rezeptorproteine in Bakterien, was zur Aktivierung oder Repression von Zielgenen führt, die an verschiedenen zellulären Prozessen beteiligt sind. Diese Regulation beeinflusst den bakteriellen Stoffwechsel, die Virulenz und die Biofilmbildung. Die Verbindung interagiert auch mit eukaryotischen Zellen und beeinflusst das Pflanzenwachstum und die Resistenz gegenüber Stress .

Wirkmechanismus

Target of Action

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHL) family . AHLs are key players in the quorum sensing systems of Gram-negative bacteria . They act as intercellular communication signal molecules, mediating information exchange between eukaryotic plants and prokaryotic bacteria .

Mode of Action

C14-HSL interacts with its targets to control gene expression and affect cellular metabolism in bacteria . It is a small diffusible signaling molecule involved in quorum sensing . The AHLs, including C14-HSL, regulate gene expression in Gram-negative bacteria such as Echerichia and Salmonella .

Biochemical Pathways

C14-HSL affects several biochemical pathways. It is involved in the regulation of bacterial quorum sensing . In addition to bacterial communication, AHLs are involved in interactions with eukaryotes . Short-chain AHLs are easily taken up by plants and transported over long distances . They promote root elongation and growth .

Pharmacokinetics

It is known that short-chain ahls are easily taken up by plants and transported over long distances . This suggests that C14-HSL may have similar properties.

Result of Action

The action of C14-HSL results in the control of gene expression and affects cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .

Action Environment

The action of C14-HSL is influenced by environmental factors. The action of C14-HSL is also influenced by the presence of other AHL-producing bacteria .

Biochemische Analyse

Biochemical Properties

N-tetradecanoyl-L-Homoserine Lactone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the Arabidopsis protein ALI1, which mediates the priming effects of N-tetradecanoyl-L-Homoserine Lactone in plants .

Cellular Effects

N-tetradecanoyl-L-Homoserine Lactone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prime plants for enhanced resistance to biotic and abiotic stress .

Molecular Mechanism

The molecular mechanism of N-tetradecanoyl-L-Homoserine Lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the Arabidopsis protein ALI1 may interact with N-tetradecanoyl-L-Homoserine Lactone .

Metabolic Pathways

N-tetradecanoyl-L-Homoserine Lactone is involved in the quorum sensing pathway in Gram-negative bacteria . It may interact with various enzymes or cofactors within this pathway.

Subcellular Localization

The Arabidopsis protein ALI1, which interacts with N-tetradecanoyl-L-Homoserine Lactone, has been found to colocalize with the plasma membrane, tonoplast, and endoplasmic reticulum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-tetradecanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with tetradecanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the lactone ring.

Industrial Production Methods: Industrial production of N-tetradecanoyl-L-Homoserine lactone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Tetradecanoyl-L-Homoserinlacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Der Lactonring kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Hydroxysäure zu ergeben.

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Ketogruppen an der Acylkette einzuführen.

Substitution: Die Acylkette kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen oder die Kettenlänge zu modifizieren.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Modifikation.

Hauptprodukte:

Hydrolyse: Hydroxy-Säure-Derivate.

Oxidation: Hydroxyl- oder Ketoderivate.

Substitution: Modifizierte Acylketten-Derivate.

Vergleich Mit ähnlichen Verbindungen

N-Tetradecanoyl-L-Homoserinlacton gehört zur Familie der N-Acyl-Homoserinlactone, die Verbindungen mit unterschiedlichen Acylkettenlängen und funktionellen Gruppen umfasst. Ähnliche Verbindungen umfassen:

- N-Hexanoyl-L-Homoserinlacton (C6-HSL)

- N-Octanoyl-L-Homoserinlacton (C8-HSL)

- N-Decanoyl-L-Homoserinlacton (C10-HSL)

- N-Dodecanoyl-L-Homoserinlacton (C12-HSL)

- N-3-Oxo-Tetradecanoyl-L-Homoserinlacton (3-Oxo-C14-HSL)

N-Tetradecanoyl-L-Homoserinlacton ist aufgrund seiner längeren Acylkette einzigartig, die seine Hydrophobie und Interaktion mit bakteriellen und eukaryotischen Zellen beeinflusst. Diese Verbindung erscheint später in der Entwicklung von Biofilmen und stimuliert das bakterielle Wachstum effektiver als Homologen mit kürzeren Acylketten .

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYHOXXVBVXPZ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)